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Introduction
Peptide T is an octapeptide that was first identified in 1986 by researchers Candace Pert and

Michael Ruff as a potential inhibitor of human immunodeficiency virus type 1 (HIV-1) entry into

host cells.[1] It is a synthetic peptide derived from a sequence within the V2 region of the HIV-1

envelope glycoprotein gp120.[2][3][4] This technical guide provides an in-depth overview of

Peptide T, its amino acid sequence, its origin within the HIV-1 gp120 protein, its mechanism of

action as a CCR5 antagonist, and detailed experimental protocols for its study.

Peptide T Sequence and Origin from HIV-1 gp120
Peptide T is an eight-amino-acid peptide with the following sequence:

H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH[5][6][7]

This sequence corresponds to amino acids 185-192 of the HIV-1 envelope glycoprotein gp160,

the precursor to gp120 and gp41.[6] The designation "Peptide T" was given due to its high

threonine content.[3][4][7] A modified, more protease-resistant analog, D-ala¹-peptide-T-amide

(DAPTA), has been used in many studies and clinical trials.[1][3]

The discovery of Peptide T was based on the hypothesis that a region of the viral envelope

protein gp120 would mimic a natural signaling peptide to bind to a host cell receptor.[3] This led
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to the identification of this specific octapeptide sequence within the V2 loop of gp120.

Mechanism of Action: CCR5 Antagonism and HIV-1
Entry Inhibition
Peptide T functions as a viral entry inhibitor by targeting the C-C chemokine receptor type 5

(CCR5), a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host

cells.[2][3][4] R5-tropic viruses are the predominant strains found during the early and middle

stages of HIV infection.[8]

The entry of HIV-1 into a target cell is a multi-step process. Initially, the viral envelope protein

gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational

change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is

CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational

changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the

entry of the viral core into the cell.

Peptide T and its analog DAPTA act as antagonists at the CCR5 receptor.[3] They competitively

inhibit the binding of the gp120-CD4 complex to CCR5, thereby blocking the final step required

for the entry of R5-tropic HIV-1 strains.[8] It is important to note that Peptide T shows little to no

inhibitory effect on HIV-1 strains that use the CXCR4 co-receptor (X4-tropic viruses).[2] This

selectivity for R5-tropic strains explains some of the early inconsistencies in in vitro studies

where lab-adapted, X4-tropic viral strains were used.[2][3]

Signaling Pathway
The binding of natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) or the HIV-1

gp120 to CCR5 initiates a cascade of intracellular signaling events. As a G protein-coupled

receptor (GPCR), CCR5 activation leads to the dissociation of the heterotrimeric G protein into

its Gα and Gβγ subunits. These subunits then modulate the activity of various downstream

effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-

activated protein kinases (MAPKs). This signaling cascade ultimately regulates cellular

processes such as chemotaxis, inflammation, and calcium mobilization. By blocking the

interaction of gp120 with CCR5, Peptide T prevents the initiation of these downstream signaling

events that can contribute to viral pathogenesis.
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Caption: CCR5 Signaling Pathway and Peptide T Inhibition.

Quantitative Data on Peptide T and its Analogs
The following tables summarize key quantitative data related to the activity of Peptide T and its

analog, DAPTA.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

HIV-1 gp120 Strain IC₅₀ (nM) Reference

Bal 0.06 [8]

CM235 0.32 [8]

Table 2: Antiviral Activity of Peptide T and DAPTA
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Peptide Assay Cell Type
HIV-1
Strain

Inhibition
Concentr
ation

Referenc
e

Peptide T
Viral

Replication

MDMs,

microglia,

primary

CD4+ T

cells

R5 and

dual-tropic

(R5/X4)

60-99%
10⁻¹² to

10⁻⁹ M
[2]

DAPTA
HIV-1

Replication

Monocytes/

Macrophag

es

R5 strains >90% 10⁻⁹ M [4]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Peptide T.

gp120-CCR5 Binding Inhibition Assay
This assay is used to determine the ability of Peptide T to inhibit the binding of HIV-1 gp120 to

the CCR5 co-receptor.

Materials:

Recombinant HIV-1 gp120 (R5-tropic strain, e.g., Bal)

Soluble CD4 (sCD4)

Cells expressing CCR5 (e.g., CCR5-transfected cell line or primary macrophages)

Peptide T or its analogs at various concentrations

Radiolabeled or fluorescently-labeled secondary antibody or ligand that detects gp120

Binding buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)

Wash buffer (e.g., cold PBS)
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Scintillation counter or fluorescence plate reader

Procedure:

Cell Preparation: Harvest and wash CCR5-expressing cells. Resuspend the cells in binding

buffer to a final concentration of 1-5 x 10⁶ cells/mL.

gp120-sCD4 Complex Formation: Pre-incubate recombinant gp120 with an equimolar

concentration of sCD4 in binding buffer for 30-60 minutes at room temperature to allow for

complex formation.

Inhibition Step: In a multi-well plate, add the CCR5-expressing cells. Then, add varying

concentrations of Peptide T or a vehicle control.

Binding Step: Add the pre-formed gp120-sCD4 complex to the wells containing the cells and

Peptide T.

Incubation: Incubate the plate for 1-2 hours at 4°C or room temperature with gentle agitation.

Washing: Wash the cells 3-5 times with cold wash buffer to remove unbound gp120-sCD4

complex. This can be done by centrifugation and resuspension or by using a filter plate.

Detection:

If using radiolabeled gp120, measure the radioactivity of the cell pellet using a scintillation

counter.

If using a labeled secondary antibody, incubate the cells with the antibody for 1 hour at

4°C, wash again, and then measure the signal (e.g., fluorescence) using a plate reader.

Data Analysis: Plot the percentage of inhibition of gp120 binding against the concentration of

Peptide T. Calculate the IC₅₀ value, which is the concentration of Peptide T that inhibits 50%

of the specific binding of the gp120-sCD4 complex to the cells.
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Caption: Workflow for gp120-CCR5 Binding Inhibition Assay.

HIV-1 Entry/Infection Inhibition Assay
This assay measures the ability of Peptide T to prevent the entry and subsequent infection of

target cells by R5-tropic HIV-1.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15564134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, primary CD4+ T cells, or

macrophages)

R5-tropic HIV-1 virus stock

Peptide T or its analogs at various concentrations

Cell culture medium

Reagents for measuring viral infection (e.g., luciferase assay substrate for TZM-bl cells, p24

ELISA kit)

Procedure:

Cell Plating: Plate the target cells in a multi-well plate and allow them to adhere (if

applicable).

Peptide Pre-incubation: Add varying concentrations of Peptide T or a vehicle control to the

cells and incubate for 30-60 minutes at 37°C.

Viral Infection: Add a known amount of R5-tropic HIV-1 to the wells.

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for viral entry.

Washing and Culture: Remove the virus- and peptide-containing medium and wash the cells

gently with fresh medium. Add fresh culture medium and continue to incubate for 48-72

hours.

Measurement of Infection:

For TZM-bl cells (which express luciferase upon HIV-1 Tat expression), lyse the cells and

measure luciferase activity.

For primary cells, collect the culture supernatant and measure the amount of HIV-1 p24

antigen using an ELISA kit.

Data Analysis: Plot the percentage of inhibition of viral infection against the concentration of

Peptide T. Calculate the IC₅₀ value.
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Calcium Flux Assay
This assay is used to determine if Peptide T can block the intracellular calcium mobilization

induced by CCR5 agonists, providing evidence of its antagonistic activity at the receptor.

Materials:

CCR5-expressing cells

Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2)

Loading buffer (e.g., HBSS with 20 mM HEPES)

CCR5 agonist (e.g., RANTES/CCL5 or MIP-1β/CCL4)

Peptide T or its analogs

Fluorescence plate reader with kinetic reading capabilities or a flow cytometer

Procedure:

Cell Loading: Incubate the CCR5-expressing cells with the calcium-sensitive fluorescent dye

in loading buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

Washing: Wash the cells to remove excess dye.

Baseline Reading: Place the cell plate in the fluorescence reader or flow cytometer and

record the baseline fluorescence for a short period.

Peptide Addition: Add Peptide T or a vehicle control to the wells and continue recording the

fluorescence.

Agonist Stimulation: After a few minutes of incubation with Peptide T, add the CCR5 agonist

(e.g., RANTES) to the wells while continuously recording the fluorescence.

Data Analysis: The binding of the CCR5 agonist will induce a rapid increase in intracellular

calcium, which is detected as an increase in fluorescence. Analyze the kinetic data to
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determine if pre-incubation with Peptide T reduces or abolishes the calcium flux induced by

the CCR5 agonist.

Conclusion
Peptide T remains a significant molecule in the history of HIV research. Its discovery

highlighted the potential of targeting viral entry as a therapeutic strategy and paved the way for

the development of other entry inhibitors. This technical guide provides a comprehensive

overview of Peptide T, from its molecular origins to its mechanism of action and the

experimental approaches used to study its function. The provided data and protocols serve as

a valuable resource for researchers and drug development professionals working in the fields

of virology, immunology, and pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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